
(3-((2-Aminoethyl)amino)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethylamino group. The unique structure of this compound imparts it with distinct chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The general reaction scheme can be represented as follows:
Step 1: 3-Bromoaniline reacts with 2-aminoethylamine in the presence of a base to form the intermediate product.
Step 2: The intermediate product undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid.
Industrial Production Methods
Industrial production of B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminoethylamino group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted aminoethylamino derivatives.
Aplicaciones Científicas De Investigación
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The aminoethylamino group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group and two hydroxyl groups attached to boron.
3-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid is unique due to the presence of the aminoethylamino group, which imparts additional reactivity and solubility compared to simpler boronic acids. This makes it particularly valuable in applications requiring specific molecular interactions and enhanced solubility.
Propiedades
Número CAS |
1026029-60-6 |
|---|---|
Fórmula molecular |
C8H13BN2O2 |
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
[3-(2-aminoethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c10-4-5-11-8-3-1-2-7(6-8)9(12)13/h1-3,6,11-13H,4-5,10H2 |
Clave InChI |
SHXRXYDEWGFKKX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NCCN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


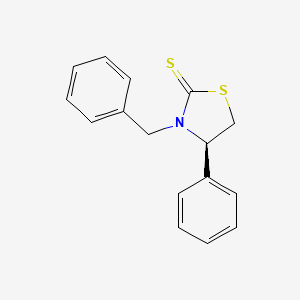
![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)
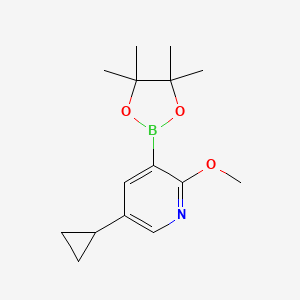
![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
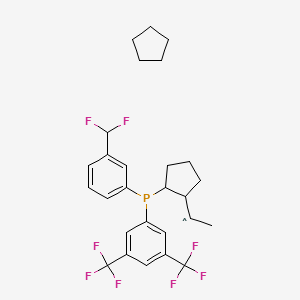
![7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909155.png)
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)
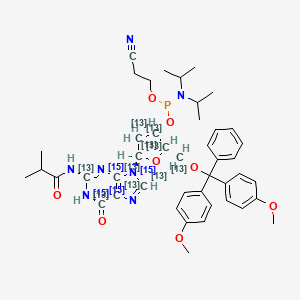
![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)

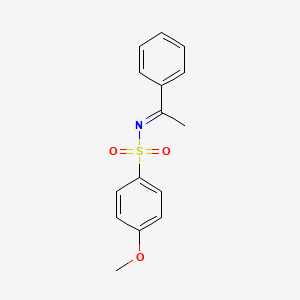
![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)
![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
